

# Application Notes and Protocols for Co-transcriptional Capping with T7 RNA Polymerase

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## Introduction

In vitro transcription using bacteriophage T7 RNA polymerase is a cornerstone for the production of messenger RNA (mRNA) for various applications, including vaccines, therapeutics, and research. A critical step in generating functional mRNA is the addition of a 5' cap structure, which is essential for mRNA stability, transport, and efficient translation in eukaryotic cells. Co-transcriptional capping, the process of incorporating a cap analog during the in vitro transcription (IVT) reaction, offers a streamlined and efficient method to produce capped mRNA in a single step. This approach circumvents the need for separate enzymatic capping reactions, thereby saving time and minimizing sample loss.<sup>[1][2]</sup>

This document provides detailed protocols and application notes for the co-transcriptional capping of mRNA using T7 RNA polymerase. It covers the use of common cap analogs, reaction setup, and purification of the final product.

## Principle of Co-transcriptional Capping

Co-transcriptional capping relies on the ability of T7 RNA polymerase to initiate transcription with a dinucleotide or trinucleotide cap analog instead of a standard nucleoside triphosphate (NTP).<sup>[3]</sup> The cap analog is incorporated at the 5' end of the nascent RNA transcript. The efficiency of this process is influenced by the competition between the cap analog and GTP for

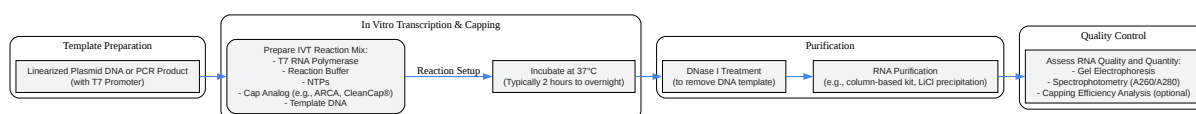
the initiation site of the polymerase.[3] To drive the incorporation of the cap analog, a skewed ratio of cap analog to GTP is often employed.

Several types of cap analogs are commercially available, with Anti-Reverse Cap Analog (ARCA) and trinucleotide cap analogs like CleanCap® Reagent AG being the most widely used.

- **Anti-Reverse Cap Analog (ARCA):** ARCA contains a 3'-O-methyl group on the 7-methylguanosine, which prevents its incorporation in the incorrect orientation.[1][4][5][6] This ensures that the majority of capped transcripts are functional. However, achieving high capping efficiencies with ARCA often requires a significant excess of the cap analog over GTP, which can impact overall RNA yield.[1] Capping efficiency with ARCA typically ranges from 50-80%.[2][7]
- **Trinucleotide Cap Analogs (e.g., CleanCap® Reagent AG):** These newer generation cap analogs are incorporated with high efficiency, often exceeding 95%.[1][2][3][8] They are designed to be efficiently utilized by T7 RNA polymerase, leading to a high proportion of correctly capped, functional mRNA.[1] Some trinucleotide analogs, like CleanCap® AG, also introduce the Cap-1 structure (a methyl group on the 2'-O position of the first nucleotide), which is crucial for evading the innate immune response in vivo.[9][10]

## Experimental Workflow

The general workflow for co-transcriptional capping with T7 RNA polymerase is a straightforward process that integrates capping into the in vitro transcription reaction.



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Figure 1. A schematic overview of the co-transcriptional capping workflow.

## Quantitative Data Summary

The choice of cap analog and reaction conditions significantly impacts capping efficiency and overall RNA yield. The following table summarizes typical quantitative data for different co-transcriptional capping methods.

Capping Method	Cap Analog	Typical Capping Efficiency	Typical RNA Yield	Key Considerations
Co-transcriptional (ARCA)	Anti-Reverse Cap Analog (m7(3'-O-Me)GpppG)	50 - 80% <a href="#">[2]</a> <a href="#">[7]</a>	Moderate to High	Requires a high cap-to-GTP ratio, which can reduce RNA yield. <a href="#">[1]</a> Produces a Cap-0 structure. <a href="#">[1]</a>
Co-transcriptional (CleanCap®)	Trinucleotide Cap Analog (e.g., CleanCap® Reagent AG)	> 95% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>	High (>5 mg/mL) <a href="#">[1]</a> <a href="#">[11]</a>	Highly efficient incorporation. Can directly generate a Cap-1 structure. <a href="#">[9]</a> <a href="#">[10]</a> May require a specific initiation sequence (e.g., AG) downstream of the T7 promoter. <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[12]</a>

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Engineered T7 Polymerase	Di- and Tri-nucleotide Analogs	> 95% <a href="#">[3]</a>	High	Engineered polymerases like T7-68 show improved incorporation of cap analogs, even at lower concentrations, and can reduce dsRNA byproduct formation. <a href="#">[3]</a> <a href="#">[13]</a> <a href="#">[14]</a>
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## Experimental Protocols

### Protocol 1: Co-transcriptional Capping using ARCA

This protocol is a general guideline for co-transcriptional capping using an Anti-Reverse Cap Analog (ARCA). Optimization may be required depending on the specific template and desired yield.

#### Materials:

- Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)
- Nuclease-free water
- 10X T7 Reaction Buffer
- ARCA (e.g., from a HiScribe™ T7 ARCA mRNA Synthesis Kit)
- ATP, CTP, UTP Solution (100 mM each)
- GTP Solution (100 mM)
- T7 RNA Polymerase Mix

- DNase I (RNase-free)
- RNA purification kit or reagents (e.g., LiCl)

Procedure:

- Thaw Reagents: Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
- Reaction Setup: Assemble the reaction at room temperature in the following order:

Component	Volume (20 $\mu$ L reaction)	Final Concentration
Nuclease-free Water	to 20 $\mu$ L	
10X T7 Reaction Buffer	2 $\mu$ L	1X
ATP, CTP, UTP Mix (25 mM each)	Variable	7.5 mM each
GTP (10 mM)	Variable	1.5 mM
ARCA (40 mM)	Variable	6 mM
Linearized Template DNA (1 $\mu$ g)	Variable	50 ng/ $\mu$ L
T7 RNA Polymerase Mix	2 $\mu$ L	

- Incubation: Mix the components thoroughly by pipetting up and down. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 hours. For longer transcripts or higher yields, the incubation time can be extended.
- DNase I Treatment: To remove the DNA template, add 1  $\mu$ L of DNase I (RNase-free) to the reaction and incubate at 37°C for 15 minutes.
- RNA Purification: Purify the synthesized RNA using a column-based RNA cleanup kit or by lithium chloride (LiCl) precipitation.

- Quantification and Quality Control: Determine the RNA concentration by measuring the absorbance at 260 nm. Assess the integrity of the RNA by agarose gel electrophoresis.

## Protocol 2: Co-transcriptional Capping using CleanCap® Reagent AG

This protocol is adapted for use with CleanCap® Reagent AG, a trinucleotide cap analog that provides high capping efficiency.[\[9\]](#)[\[10\]](#)[\[12\]](#)

Important Note on Template Design: The use of CleanCap® Reagent AG requires a specific transcription initiation sequence. The standard 'GG' dinucleotide immediately following the T7 promoter must be changed to 'AG'.[\[9\]](#)[\[10\]](#)[\[12\]](#)

### Materials:

- Linearized plasmid DNA or PCR product with a T7 promoter followed by an AG initiation sequence (1 µg)
- Nuclease-free water
- 10X T7 Reaction Buffer
- ATP, CTP, UTP, GTP Solution (75 mM each)
- CleanCap® Reagent AG (from a kit like the HiScribe™ T7 mRNA Synthesis Kit with CleanCap® Reagent AG)
- T7 RNA Polymerase Mix
- DNase I (RNase-free)
- RNA purification kit

### Procedure:

- Thaw Reagents: Thaw all components at room temperature. Keep the T7 RNA Polymerase Mix on ice.

- Reaction Setup: Assemble the reaction at room temperature in a total volume of 20  $\mu\text{L}$ :

Component	Volume (20 $\mu\text{L}$ reaction)	Final Concentration
Nuclease-free Water	to 20 $\mu\text{L}$	
10X T7 Reaction Buffer	2 $\mu\text{L}$	1X
NTP/Cap Analog Mix	10 $\mu\text{L}$	
Linearized Template DNA (1 $\mu\text{g}$ )	Variable	50 ng/ $\mu\text{L}$
T7 RNA Polymerase Mix	2 $\mu\text{L}$	

- Incubation: Mix gently and centrifuge briefly. Incubate at 37°C for 2 hours in a thermocycler or dry incubator to prevent evaporation.[\[9\]](#)[\[12\]](#)[\[15\]](#)
- DNase I Treatment: Add 70  $\mu\text{L}$  of nuclease-free water, 10  $\mu\text{L}$  of 10X DNase I Buffer, and 2  $\mu\text{L}$  of DNase I to the 20  $\mu\text{L}$  transcription reaction. Mix and incubate for 15 minutes at 37°C.[\[9\]](#)[\[10\]](#)[\[12\]](#)
- RNA Purification: Proceed with RNA purification using a suitable column-based kit.
- Quantification and Quality Control: Analyze the concentration and integrity of the capped mRNA as described in Protocol 1.

## Troubleshooting



Issue	Possible Cause	Suggestion
Low RNA Yield	- Inactive polymerase- RNase contamination- Suboptimal reaction conditions- Poor quality template DNA	- Use fresh enzyme and nuclease-free reagents and consumables.[12]- Optimize incubation time and temperature.- Ensure template DNA is high purity and correctly linearized.
Low Capping Efficiency	- Incorrect cap analog to GTP ratio- Inappropriate initiation sequence for the cap analog	- Optimize the ARCA:GTP ratio.- For CleanCap® AG, ensure the template has an AG initiation site downstream of the T7 promoter.[9][10][12]
Smearing on Agarose Gel	- RNA degradation- Formation of dsRNA byproducts	- Maintain a sterile, RNase-free environment.- Consider using an engineered T7 RNA polymerase that reduces dsRNA formation.[13][14]

## Conclusion

Co-transcriptional capping with T7 RNA polymerase is a robust and efficient method for producing capped mRNA. The choice between different cap analogs will depend on the specific requirements of the application, balancing factors such as desired capping efficiency, RNA yield, and the need for a specific cap structure (Cap-0 vs. Cap-1). By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully generate high-quality capped mRNA for a wide range of downstream applications in research and therapeutic development.

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